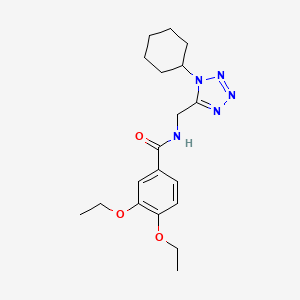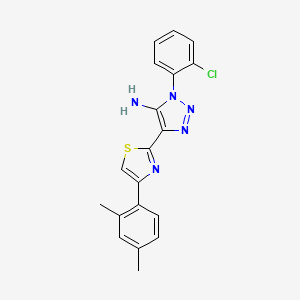
1-(2-chlorophenyl)-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic compound with a complex molecular structure Its distinctive formation is a result of linking multiple aromatic and heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the formation of a thiazole ring. An intermediate can be created using a mixture of 2-chlorophenyl and 2,4-dimethylphenyl reagents.
Step 2: : This intermediate is then subjected to cyclization under controlled conditions to form the thiazole ring.
Step 3: : Subsequent reactions involve the introduction of the triazole group. This is typically achieved through a [3+2] cycloaddition reaction.
Reaction Conditions: : Solvents like dichloromethane and toluene are often used, with reaction temperatures ranging from room temperature to moderate heat (50-100°C).
Industrial Production Methods
For large-scale production, the synthesis route might be optimized to reduce costs and improve yields. Automation and continuous flow synthesis can be employed for efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, forming sulfoxide or sulfone derivatives.
Reduction: : It can be reduced to amine or hydrazine derivatives.
Substitution: : Nucleophilic substitution reactions can occur, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, hydrazines.
Substitution Products: : Amine-substituted derivatives, thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : The unique structure of this compound makes it a candidate for developing novel catalysts in organic reactions.
Material Science:
Biology
Biological Probes: : Used to study biochemical pathways and molecular interactions.
Fluorescent Tags: : Its structure can be modified to act as a fluorescent marker in cellular imaging.
Medicine
Drug Development: : Its unique chemical structure allows it to interact with various biological targets, making it a potential candidate for pharmaceutical research.
Antimicrobial Agents: : Preliminary studies suggest its efficacy against certain bacterial strains.
Industry
Agrochemicals: : Potential use in the formulation of herbicides or pesticides.
Dyes and Pigments: : Can be utilized in the production of colorants due to its aromatic rings.
Mecanismo De Acción
Mechanism
Binding to Targets: : The compound can bind to specific proteins or enzymes, inhibiting or modifying their function.
Molecular Pathways: : It can interact with signaling pathways, potentially altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
1-(4-bromophenyl)-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Uniqueness
Structural Features: : The presence of both chlorophenyl and dimethylphenyl groups attached to the thiazole and triazole rings makes it unique.
Activity: : The specific arrangement of functional groups influences its chemical reactivity and biological activity, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5S/c1-11-7-8-13(12(2)9-11)15-10-26-19(22-15)17-18(21)25(24-23-17)16-6-4-3-5-14(16)20/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIUDYYPILGTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2901541.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2901542.png)
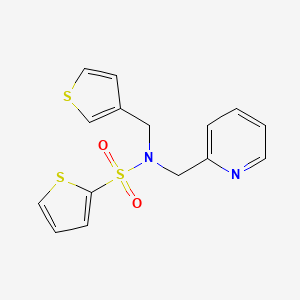
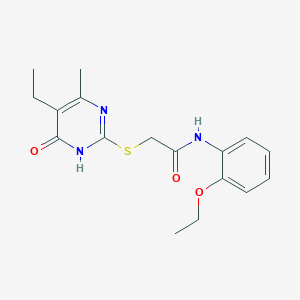
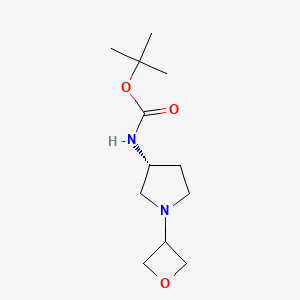
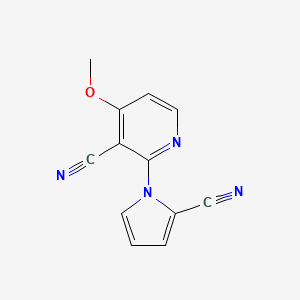
![1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2901549.png)
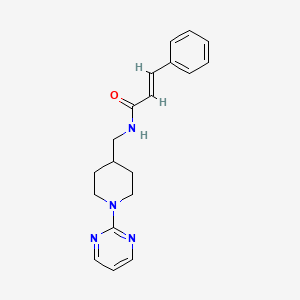
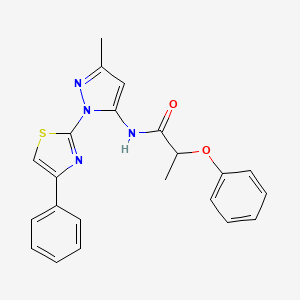
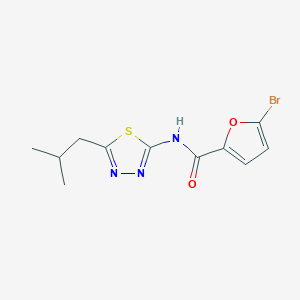
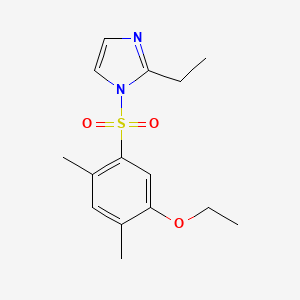
![Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride](/img/structure/B2901558.png)
![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2901559.png)
